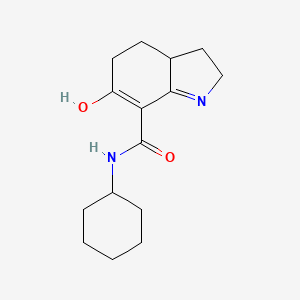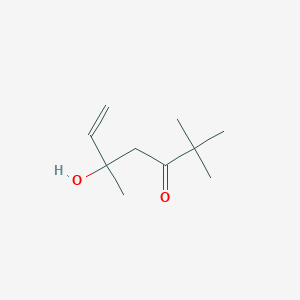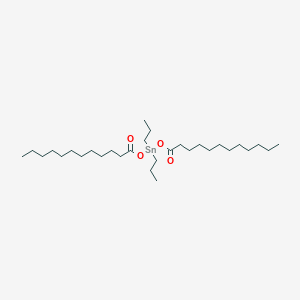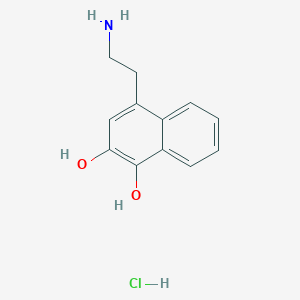
3-Chloro-4-methoxybutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methoxybutan-1-ol: is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated alcohol with a methoxy group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-butanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloro-1-butanol is replaced by a methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-Methoxybutanoic acid.
Reduction: 3-Methoxybutanol.
Substitution: 3-Methoxy-4-hydroxybutan-1-ol.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-methoxybutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of chlorinated alcohols on cellular processes and enzyme activities. It may also be employed in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is utilized in the production of solvents, plasticizers, and other chemical intermediates. Its unique properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methoxybutan-1-ol involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates may interact with cellular components, such as proteins and nucleic acids, affecting their function and activity. The exact molecular pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
3-Chloro-1-butanol: Similar in structure but lacks the methoxy group.
4-Methoxy-1-butanol: Similar in structure but lacks the chlorine atom.
3-Methoxybutan-1-ol: Similar in structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-4-methoxybutan-1-ol is unique due to the presence of both a chlorine atom and a methoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s dual functional groups make it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
59559-21-6 |
|---|---|
Formule moléculaire |
C5H11ClO2 |
Poids moléculaire |
138.59 g/mol |
Nom IUPAC |
3-chloro-4-methoxybutan-1-ol |
InChI |
InChI=1S/C5H11ClO2/c1-8-4-5(6)2-3-7/h5,7H,2-4H2,1H3 |
Clé InChI |
YBVRRWYFHXRFLX-UHFFFAOYSA-N |
SMILES canonique |
COCC(CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)


![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)


![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)



